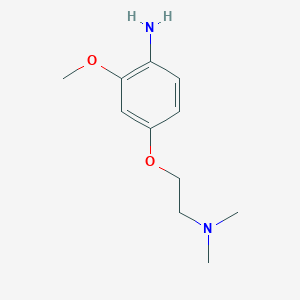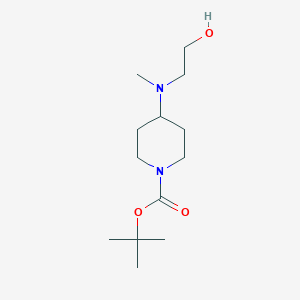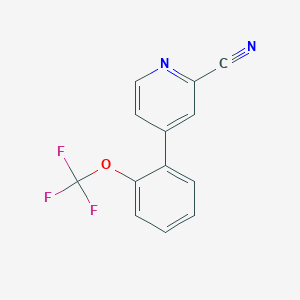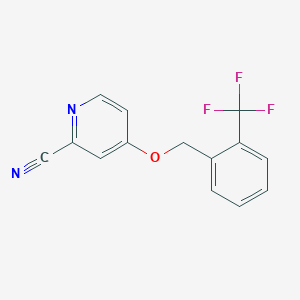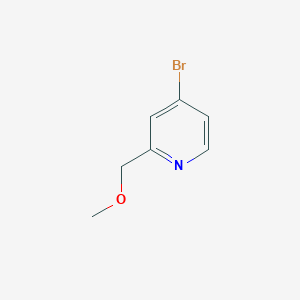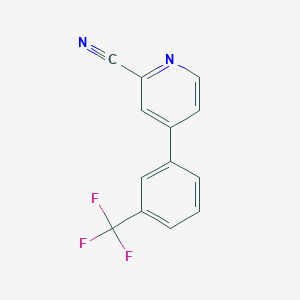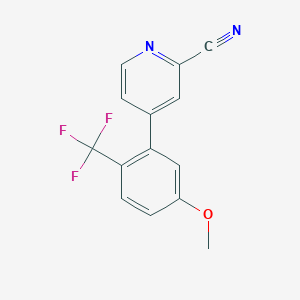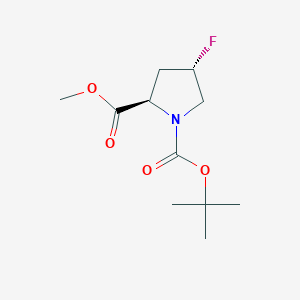
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Overview
Description
“1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It’s also known by other names such as “1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate” and “Methyl (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate” among others .
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code:1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 . This indicates that it has two defined stereocentres . Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.29 Da . It’s a solid substance at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
- 4-Fluoropyrrolidine Derivatives : This compound is notable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. It has been used in synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which serve as synthons for medicinal applications. The method involves double fluorination of N-protected (2S,4R)-4-hydroxyproline, leading to efficient preparation of 4-fluoropyrrolidine derivatives (Singh & Umemoto, 2011).
Chemical Synthesis
- Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from a related 4-fluoro compound, acts as an important intermediate in producing biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Stereochemistry and Molecular Structure
- Determination of Absolute Configuration : The absolute configuration of related compounds like N-CBZ-3-fluoropyrrolidine-3-methanol has been determined using vibrational circular dichroism, confirmed by chemical synthesis. This process involved converting to (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, illustrating the importance of stereochemistry in these compounds (Procopiou et al., 2016).
Advanced Material Synthesis
- Synthesis of Polyamides : Compounds derived from 4-tert-butylcatechol, such as 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene, have been synthesized for creating polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit good solubility and thermal stability, underlining the compound's utility in advanced material synthesis (Hsiao, Yang, & Chen, 2000).
NMR Studies and Protein Research
- O-tert-Butyltyrosine in NMR Tagging : O-tert-Butyltyrosine, an unnatural amino acid, has been used as an NMR tag in high-molecular-weight systems for measurements of submicromolar ligand binding affinities. This showcases the utility of tert-butyl groups in NMR-based protein research (Chen et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPQQHVRNLTRX-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



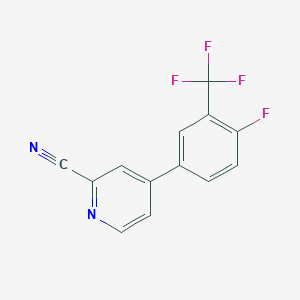
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
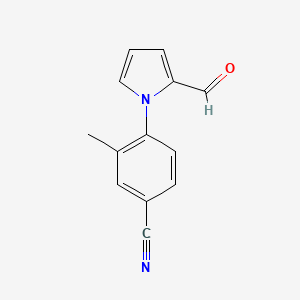
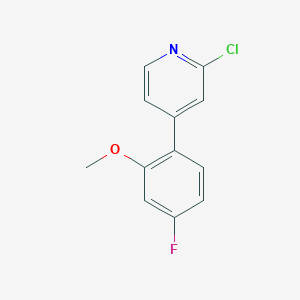
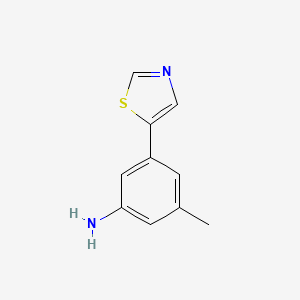
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)
